molecular formula C28H50N2S5 B14625461 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 57142-45-7

3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B14625461
CAS No.: 57142-45-7
M. Wt: 575.0 g/mol
InChI Key: QZHDOLCSLGQJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile: is a complex organic compound characterized by the presence of dodecyldisulfanyl groups attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of dodecyldisulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets through its disulfide and thiazole groups. These interactions can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of disulfide and thiazole groups, which confer distinct chemical and biological properties. This makes it stand out compared to other similar compounds, which may lack one or more of these features.

Properties

CAS No.

57142-45-7

Molecular Formula

C28H50N2S5

Molecular Weight

575.0 g/mol

IUPAC Name

3,5-bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C28H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-34-27-26(25-29)28(33-30-27)35-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

QZHDOLCSLGQJKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSC1=C(C(=NS1)SSCCCCCCCCCCCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.